molecular formula C10H8N2O4 B114845 Methyl 5-nitro-1H-indole-2-carboxylate CAS No. 157649-56-4

Methyl 5-nitro-1H-indole-2-carboxylate

Cat. No.: B114845
CAS No.: 157649-56-4
M. Wt: 220.18 g/mol
InChI Key: PTZVWKVAXNDAIR-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 5-position and a carboxylate ester group at the 2-position of the indole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 5-nitro-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are found in many important synthetic drug molecules and play a significant role in cell biology . They are used in the biosynthesis of inhibitors of protein kinases , which are key regulators of cell function.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biological responses. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, they are used in the synthesis of inhibitors of protein kinases , which play a crucial role in signal transduction pathways. Additionally, they are involved in cross dehydrogenative coupling reactions , which are important in the formation of carbon-carbon bonds in organic synthesis.

Result of Action

The result of the action of this compound can vary depending on the specific biological target and pathway involved. For example, when used as an inhibitor of protein kinases, it could potentially regulate cell function . When used in cross dehydrogenative coupling reactions, it could facilitate the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-indole-2-carboxylate typically involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation. The nitration is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The dehydrogenation step is performed using manganese dioxide in toluene, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Reduction: Amino derivatives of the indole compound.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Methyl 5-nitro-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • Methyl 6-nitro-1H-indole-2-carboxylate
  • Methyl 5-amino-1H-indole-2-carboxylate
  • Methyl 5-bromo-1H-indole-2-carboxylate

Comparison: Methyl 5-nitro-1H-indole-2-carboxylate is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological properties. Compared to its amino and bromo analogs, the nitro derivative exhibits different reactivity patterns in reduction and substitution reactions. The nitro group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVWKVAXNDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476195
Record name METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157649-56-4
Record name METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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